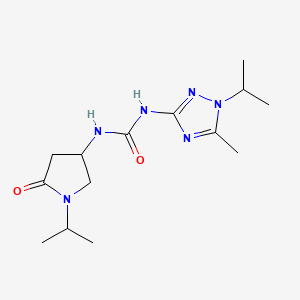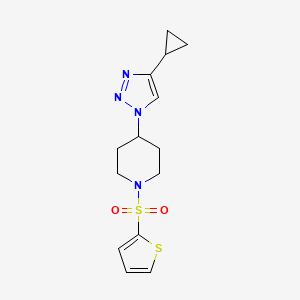![molecular formula C20H25ClN2O2 B5901623 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B5901623.png)
2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide, also known as BCA or Benzenesulfonamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition by 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide may explain its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been found to exhibit various other biochemical and physiological effects. For example, 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage. Additionally, 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been found to have potential applications in the treatment of cardiovascular diseases, as it has been shown to reduce blood pressure and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, analgesic, antipyretic, and antioxidant effects, making it a versatile candidate for various research applications. Additionally, 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been shown to have potential applications in the treatment of various diseases, which may make it a valuable tool for drug discovery.
One limitation of using 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide in lab experiments is its relatively low solubility in water. This may make it difficult to administer in certain experiments, and may require the use of solvents or other methods to improve its solubility.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide. One area of interest is its potential applications in the treatment of cancer. 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been found to exhibit anti-cancer effects in vitro, and further research may help elucidate its mechanism of action and potential applications in cancer treatment.
Another potential area of research is the development of novel 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide derivatives with improved solubility and bioavailability. This may help overcome some of the limitations associated with using 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide in lab experiments and may lead to the development of more effective drugs.
Finally, further research is needed to fully understand the mechanism of action of 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide and its potential applications in the treatment of various diseases. This may involve the use of animal models or clinical trials to assess its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide involves the reaction between 2-chlorobenzylamine and 4-(2-hydroxyethoxy)phenylacetic acid, followed by the addition of sec-butylamine. This process results in the formation of a white solid, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been shown to have potential applications in the treatment of various diseases, including cancer and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-[3-[[butan-2-yl-[(2-chlorophenyl)methyl]amino]methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-3-15(2)23(13-17-8-4-5-10-19(17)21)12-16-7-6-9-18(11-16)25-14-20(22)24/h4-11,15H,3,12-14H2,1-2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCGVODGXJPNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CC(=CC=C1)OCC(=O)N)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901553.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)
![N-[(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5901581.png)
![N'-(2-fluoro-5-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]succinamide](/img/structure/B5901585.png)
![[2-({4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5901592.png)
![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide](/img/structure/B5901602.png)
![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)


![3-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(cyclohexylcarbonyl)piperidine](/img/structure/B5901618.png)